molecular formula C23H23NO3 B13884101 Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate

Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate

Cat. No.: B13884101
M. Wt: 361.4 g/mol
InChI Key: YRKNYWMREGDNAW-UHFFFAOYSA-N
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Description

Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate is a synthetic organic compound that features a piperidine ring, a naphthalene moiety, and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is functionalized to introduce the 4-hydroxy group.

    Naphthalene Carboxylation: The naphthalene moiety is carboxylated to form naphthalene-2-carboxylic acid.

    Esterification: The carboxylic acid group of naphthalene-2-carboxylic acid is esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Coupling Reaction: The piperidine derivative is coupled with the esterified naphthalene compound using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological receptors.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the naphthalene moiety may engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A compound with a similar piperidine core but lacking the naphthalene moiety.

    Benzyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but with a hydroxyl group instead of the naphthalene moiety.

Uniqueness

Benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate is unique due to the combination of the piperidine ring, naphthalene moiety, and benzyl ester group. This unique structure allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

benzyl 4-piperidin-4-yloxynaphthalene-2-carboxylate

InChI

InChI=1S/C23H23NO3/c25-23(26-16-17-6-2-1-3-7-17)19-14-18-8-4-5-9-21(18)22(15-19)27-20-10-12-24-13-11-20/h1-9,14-15,20,24H,10-13,16H2

InChI Key

YRKNYWMREGDNAW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC(=CC3=CC=CC=C32)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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